3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea
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Overview
Description
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea is a complex organic compound that features a thiadiazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the opening of the thiadiazole ring.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.
Scientific Research Applications
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting cell membrane integrity or interfering with essential enzymatic processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea
- 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-ethylthiophen-2-yl)methyl]urea
- 3-(5-Propyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea
Uniqueness
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea is unique due to its specific combination of the thiadiazole and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-4-10-14-15-11(19-10)13-12(17)16(3)7-9-6-5-8(2)18-9/h5-6H,4,7H2,1-3H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDJBHSBFYQCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)N(C)CC2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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